molecular formula C17H20ClNO2 B2527721 Methyl 2-amino-2-methyl-3,3-diphenylpropanoate;hydrochloride CAS No. 2413896-94-1

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate;hydrochloride

Cat. No. B2527721
CAS RN: 2413896-94-1
M. Wt: 305.8
InChI Key: HPBPTLCJOFTQLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of methyl (Z)-2-acetylamino-3-dimethylaminopropenoate was prepared from N-acetylglycine, which was converted with N,N-dimethylformamide and phosphorus oxychloride into an oxazolone derivative, followed by treatment with methanol in the presence of potassium carbonate . Another example is the synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, which involved a Friedel-Crafts alkylation followed by several other steps, including reduction and alkylation reactions . These methods demonstrate the complexity and versatility of synthetic routes in the field of organic chemistry.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are often confirmed by spectroscopic methods such as X-ray crystallography, as in the case of methyl (Z)-2-(N-methyl-N-trifluoroacetyl)-3-dimethylaminopropenoate . The orientation around the double bond and the overall molecular conformation are crucial for the reactivity and the formation of heterocyclic systems.

Chemical Reactions Analysis

The synthesized compounds are reactive intermediates that can undergo further transformations to form various heterocyclic systems. For example, reactions with N-nucleophiles or C-nucleophiles lead to the formation of pyranones, pyrimidinones, and other fused heterocyclic compounds . The reactivity is highly dependent on the reaction conditions and the substituents present on the nucleophiles.

Physical and Chemical Properties Analysis

The physical properties such as crystal growth and purity are important for the applications of these compounds. For instance, the growth of methyl 2-(2,4-dinitrophenyl)aminopropanoate single crystals was achieved by a travelling-heater-Bridgman method, and the purity was ensured by recrystallization and vacuum evaporation . The chemical properties, such as reactivity towards different nucleophiles, are explored to synthesize a wide range of heterocyclic compounds with potential applications in various fields .

Scientific Research Applications

Synthetic Chemistry Applications

One significant area of application for Methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride is in synthetic chemistry, where it's used as a building block in the synthesis of complex molecules. For example, it has been used in the synthesis of amino acid ester isocyanates, demonstrating its versatility in the preparation of heterocyclic systems. The compound has also been utilized in the synthesis of various amino acid derivatives, showcasing its role in the development of novel synthetic routes and methodologies (Tsai, Takaoka, Powell, & Nowick, 2003).

Photopolymerization and Material Science

Another application is in the field of material science, particularly in photopolymerization processes. A study on nitroxide-mediated photopolymerization introduced a derivative of the compound as a photoiniferter, illustrating its utility in initiating polymerization under UV light. This research opens up new possibilities for the use of this compound in developing photosensitive materials and coatings (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Anticancer Research

In the context of medicinal chemistry, derivatives of Methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride have been explored for their potential anticancer properties. A study on amino acetate functionalized Schiff base organotin(IV) complexes, derived from similar structural frameworks, evaluated their cytotoxicity against various human tumor cell lines. The findings suggest that these complexes could serve as promising leads in the development of new anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).

Corrosion Inhibition

Research into the prevention of corrosion in metals has also involved compounds structurally related to Methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride. Schiff bases derived from L-Tryptophan, which share a common structural motif with this compound, have been investigated for their effectiveness in inhibiting stainless steel corrosion in acidic environments. This study underscores the potential of such compounds in industrial applications where corrosion resistance is critical (Vikneshvaran & Velmathi, 2017).

properties

IUPAC Name

methyl 2-amino-2-methyl-3,3-diphenylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2.ClH/c1-17(18,16(19)20-2)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12,15H,18H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVHFGWAQAZLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)(C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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